molecular formula C19H11Br2NO5 B12545950 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 155366-92-0

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B12545950
CAS No.: 155366-92-0
M. Wt: 493.1 g/mol
InChI Key: OJEUBZPSQFRYEE-UHFFFAOYSA-N
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Description

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with amino, dibromo, and trihydroxy groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a phenyl derivative followed by amination and subsequent cyclization to form the xanthene core. The reaction conditions often involve the use of metal catalysts, such as palladium on charcoal, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dibromo groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its xanthene core, which imparts unique fluorescent properties and potential biological activities. The presence of multiple functional groups also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .

Properties

CAS No.

155366-92-0

Molecular Formula

C19H11Br2NO5

Molecular Weight

493.1 g/mol

IUPAC Name

9-(4-amino-3,5-dibromophenyl)-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C19H11Br2NO5/c20-10-1-7(2-11(21)19(10)22)18-8-3-12(23)14(25)5-16(8)27-17-6-15(26)13(24)4-9(17)18/h1-6,23-25H,22H2

InChI Key

OJEUBZPSQFRYEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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